D-Chicoric acid

HIV-1 integrase inhibition Antiviral drug development Stereochemistry-activity relationships

D-Chicoric acid (also known as D-cichoric acid, (2S,3S)-dicaffeoyltartaric acid) is a stereoisomer of the hydroxycinnamic acid derivative chicoric acid, belonging to the dicaffeoyltartaric acid class of tetracarboxylic acids. Chicoric acid exists as three distinct stereoisomers—D-chicoric acid, L-chicoric acid, and meso-chicoric acid—due to two chiral carbons in its tartaric acid core.

Molecular Formula C22H18O12
Molecular Weight 474.4 g/mol
CAS No. 52248-48-3
Cat. No. B3029088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Chicoric acid
CAS52248-48-3
Molecular FormulaC22H18O12
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O
InChIInChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m0/s1
InChIKeyYDDGKXBLOXEEMN-QFZCZCNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Chicoric Acid (CAS 52248-48-3): Compound Class, Stereochemistry, and Core Procurement Identifiers


D-Chicoric acid (also known as D-cichoric acid, (2S,3S)-dicaffeoyltartaric acid) is a stereoisomer of the hydroxycinnamic acid derivative chicoric acid, belonging to the dicaffeoyltartaric acid class of tetracarboxylic acids [1]. Chicoric acid exists as three distinct stereoisomers—D-chicoric acid, L-chicoric acid, and meso-chicoric acid—due to two chiral carbons in its tartaric acid core [2]. The compound was first isolated from chicory (Cichorium intybus) and is found abundantly in Echinacea purpurea and other Asteraceae species [3]. D-Chicoric acid has attracted sustained research interest as a potent HIV-1 integrase inhibitor and multifunctional antioxidant, with documented bioactivities spanning antiviral, antioxidant, anti-inflammatory, and glucose-homeostatic regulation [4].

Why L-Chicoric Acid, Meso-Chicoric Acid, or Monomeric Hydroxycinnamic Acids Cannot Replace D-Chicoric Acid in Research and Industrial Applications


Structural and stereochemical variations among chicoric acid stereoisomers and related hydroxycinnamic acids produce functionally non-redundant biological profiles that preclude simple interchange. Enantiomeric D- and L-chicoric acids exhibit equipotent HIV-1 integrase inhibition in purified enzyme assays [1], yet they select for distinct resistance mutations in the gp120 envelope glycoprotein, indicating divergent antiviral mechanisms that are stereochemistry-dependent [2]. Against HIV-1 replication in MT-4 cells, EC50 values span a ~40-fold range (1.7–70.6 μM) between stereoisomers and their acetylated derivatives [2]. Furthermore, D-chicoric acid demonstrates superior potency over its primary hepatic metabolites, caffeic acid and caftaric acid, in suppressing oxidative protein degradation and lipopolysaccharide-induced inflammatory responses in BV2 microglial cells [3]. Compared to chlorogenic acid—a commonly co-occurring mono-caffeoyl ester—D-chicoric acid exhibits 2.6-fold greater peroxynitrite-scavenging potency (IC50 0.12 vs. 0.31 μg/mL) [4]. These stereochemistry- and structure-dependent activity differences establish that substitution with an alternative stereoisomer or a structurally simpler hydroxycinnamic acid will not replicate the integrated biological performance of D-chicoric acid.

Quantitative Comparator-Based Evidence for D-Chicoric Acid (CAS 52248-48-3) Differentiation


HIV-1 Integrase Inhibitory Potency of D-Chicoric Acid Matches L-Chicoric Acid, but Stereochemistry Governs Resistance Profile

In a direct head-to-head comparison of enantiomers, D-chicoric acid (compound 4) retained inhibitory potency against purified HIV-1 integrase that was equal to its L-counterpart [1]. In a broader structure-activity relationship study encompassing 34 dicaffeoyltartaric acid (DCTA) and dicaffeoylquinic acid (DCQA) analogues, D-chicoric acid and meso-chicoric acid ranked among the most potent compounds, with HIV-1 integrase IC50 values ranging from 0.07 to >10 μM across the active analogue set; D-chicoric acid was explicitly identified as one of the seven most potent compounds that inhibited HIV replication at non-toxic concentrations [2]. Critically, although D- and L-chicoric acid are equipotent against purified integrase, they select for distinct resistance mutations in the gp120 V2, V3, and V4 loop regions rather than in the integrase gene itself, confirming that stereochemistry dictates the molecular target engagement in cell-based antiviral contexts [3].

HIV-1 integrase inhibition Antiviral drug development Stereochemistry-activity relationships

Anti-HIV-1 and HIV-2 Replication Activity: Broad-Spectrum EC50 Range with Stereoisomer-Dependent Potency

In a direct cell-based comparison, D-chicoric acid (D-CA) and L-chicoric acid (L-CA) each inhibited HIV-1 (IIIB and NL4.3 strains) and HIV-2 (ROD strain) replication in MT-4 cells, with EC50 values spanning 1.7 to 70.6 μM [1]. The tetra-acetyl esters of both enantiomers (D-CATA and L-CATA) were also active across this concentration range. Time-of-addition experiments demonstrated that all four compounds interfered with an early event in the viral replication cycle, consistent with a viral entry mechanism rather than integrase inhibition in cell culture [1]. Importantly, these compounds did not inhibit HIV strains resistant to polyanionic or polycationic compounds at subtoxic concentrations, establishing a defined susceptibility spectrum [1].

Antiviral efficacy Broad-spectrum HIV inhibition MT-4 cell-based assay

Peroxynitrite-Scavenging Activity: D-Chicoric Acid Demonstrates 2.6-Fold Greater Potency Than Chlorogenic Acid

In a comparative polyphenol analysis and peroxynitrite (ONOO⁻) scavenging assay across eight Korean mountainous vegetables, isolated standard compounds were tested for ONOO⁻ scavenging capacity [1]. D-Chicoric acid (CA) exhibited an IC50 of 0.12 μg/mL, compared to 0.31 μg/mL for chlorogenic acid (CGA) and 0.25 μg/mL for kaempferol [1]. This represents a 2.6-fold greater scavenging potency of D-chicoric acid over chlorogenic acid—a commonly co-occurring and commercially available mono-caffeoyl ester often considered as a potential substitute or comparator in antioxidant formulations. An independent study confirmed the same potency ranking using ONOO⁻ scavenging IC50 values: chicoric acid (0.76 μM) versus chlorogenic acid (1.34 μM), a 1.8-fold difference [2].

Peroxynitrite scavenging Antioxidant activity Polyphenol comparison

Hydroxyl and Superoxide Radical Scavenging: D-Chicoric Acid Is Over 2-Fold More Potent Than Caffeic Acid and Caftaric Acid

In a panel of antioxidant activity assays testing six phenolic compounds (caftaric acid, chlorogenic acid, caffeic acid, cichoric acid, 3,5-di-O-caffeoylquinic acid, and luteolin), cichoric acid (D-chicoric acid) demonstrated the most potent hydroxyl radical (HO•) scavenging activity with an IC50 of 20.768 ± 0.86 μM, compared to 45.714 ± 3.15 μM for caffeic acid—a 2.2-fold difference [1]. For superoxide anion (O2•) scavenging, cichoric acid again showed the highest potency among phenolic acids tested, with an IC50 of 8.062 ± 0.59 μM versus 10.491 ± 1.20 μM for caffeic acid (1.3-fold difference) and 9.510 ± 0.96 μM for caftaric acid (1.2-fold difference) [1]. These data establish D-chicoric acid as the superior radical scavenger relative to its own Phase I hepatic metabolites (caffeic acid and caftaric acid), consistent with independent findings that the parent compound exerts significantly stronger bioactivities than its metabolites within a defined concentration range in BV2 microglial cell models [2].

Free radical scavenging Hydroxyl radical Superoxide anion Antioxidant ranking

Antihyperglycemic Action: D-Chicoric Acid Extract Enhances Both Insulin Secretion and Glucose Uptake, a Dual Profile Not Shared by Caffeic or Ferulic Acids

In a comparative in vitro study, a natural chicoric acid extract (NCRAE) from Cichorium intybus root was benchmarked against equimolar concentrations of caffeic acid and ferulic acid across three glycemic regulatory tissues (pancreatic β-cells, muscle, and liver) [1]. NCRAE (50 and 100 μg/mL) provoked a dual action: a significant increase in insulin secretion by pancreatic β-cells and an enhancement of glucose uptake by muscle cells, without affecting hepatic glycogenolysis [1]. In contrast, caffeic acid primarily decreased hepatic glycogenolysis without stimulating insulin secretion or muscle glucose uptake, while ferulic acid increased insulin release but simultaneously inhibited muscle glucose uptake [1]. The distinct and complementary dual-action profile of D-chicoric acid was further confirmed in vivo, where 4 daily intraperitoneal administrations of NCRAE (3, 15, or 30 mg/kg) improved intraperitoneal glucose tolerance in a dose-dependent manner via an insulin-sensitizing effect [1].

Antihyperglycemic Insulin secretion Glucose uptake Diabetes research

Oral Bioavailability Limitation and Nanomicelle-Based Enhancement: D-Chicoric Acid Bioavailability Can Be Increased to 214% via Chitosan Nanocarrier Formulation

D-Chicoric acid (CA) is documented to exhibit low absolute oral bioavailability—approximately 1.5–2.0% in rats following oral administration of either the purified compound (95% purity) or standardized Echinacea purpurea extracts [1][2]. This limitation is attributed to water solubility constraints and susceptibility to oxidative degradation during gastrointestinal transit [3]. In a direct pharmacokinetic comparison in broilers, encapsulation of CA in dihydrocaffeic acid-grafted chitosan self-assembled nanomicelles (DA-g-CS/CA) elevated the maximum plasma concentration (Cmax) by 2.6-fold over free CA and increased relative oral bioavailability to 214% [3]. The intestinal uptake rate of DA-g-CS/CA in IPEC-J2 cell models was 2.1-fold higher than free CA, with DA-g-CS/CA engaging an additional intracellular transport pathway involving the endoplasmic reticulum that was not observed for free CA [3].

Pharmacokinetics Bioavailability enhancement Nanomicelle formulation Drug delivery

Procurement-Driven Application Scenarios Where D-Chicoric Acid (CAS 52248-48-3) Delivers Quantifiable Advantages


HIV-1 Integrase and Viral Entry Mechanistic Studies Requiring Stereochemically Defined Probes

D-Chicoric acid is the preferred enantiomer when experimental design requires a stereochemically pure HIV integrase inhibitor that can be directly compared with L-chicoric acid in head-to-head resistance selection studies. The evidence demonstrates that D- and L-chicoric acid are equipotent against purified integrase yet select for non-overlapping gp120 envelope mutations, making D-chicoric acid indispensable for dissecting stereochemistry-dependent viral entry mechanisms [1][2]. Procurement of both enantiomers as a matched pair is supported by the established EC50 range (1.7–70.6 μM in MT-4 cells) and the time-of-addition validation of early-stage replication interference [2].

Peroxynitrite-Targeted Antioxidant Reference Standard for Analytical Method Development

For analytical laboratories developing HPLC-based peroxynitrite scavenging assays or validating polyphenol quantification methods in Asteraceae-derived botanicals, D-chicoric acid serves as a superior reference standard to chlorogenic acid. Its 2.6-fold greater ONOO⁻ scavenging potency (IC50 0.12 vs. 0.31 μg/mL) translates to higher assay sensitivity and lower detection limits [3]. The compound's established chromatographic behavior and MS/MS fragmentation patterns are well documented [4].

In Vitro Diabetes Pharmacology: Dual-Action Insulin Secretagogue and Insulin Sensitizer Reference Compound

D-Chicoric acid is uniquely suited as a reference compound in glucose homeostasis research because it simultaneously stimulates pancreatic insulin secretion and enhances muscle glucose uptake—a dual-action profile not exhibited by caffeic acid or ferulic acid in the same experimental system [5]. Researchers designing L6 myotube glucose uptake assays or β-cell insulin secretion screens can use D-chicoric acid as a positive control that validates both arms of glycemic regulation in a single compound, reducing assay complexity.

Nanomedicine Formulation Development: Model Payload for Oral Bioavailability Enhancement Studies

D-Chicoric acid's well-characterized low oral bioavailability (~1.5–2.0% in rats) and susceptibility to oxidative degradation make it an ideal model payload for proof-of-concept nanocarrier formulation studies [6][7]. The documented 2.6-fold Cmax increase and 214% relative bioavailability achieved with chitosan-based nanomicelles provide a validated benchmark against which new delivery platforms can be quantitatively compared [8]. The IPEC-J2 cell model and broiler in vivo protocols are established and reproducible.

Quote Request

Request a Quote for D-Chicoric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.